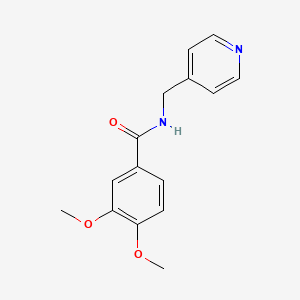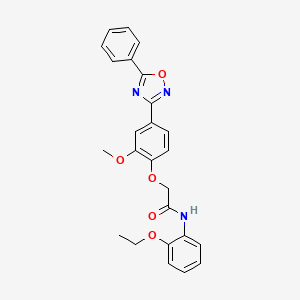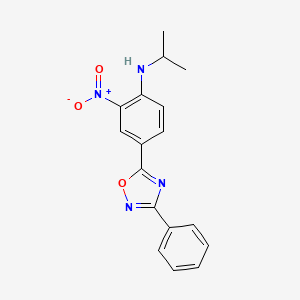![molecular formula C16H23N3O5S B7707496 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes involved in the regulation of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other areas of scientific research.
作用机制
The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves the inhibition of HDAC1 and HDAC3, which leads to the accumulation of acetylated histones and other proteins that regulate gene expression. This results in the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis, as well as to modulate immune responses and inflammation. This compound has been found to be well-tolerated in preclinical studies, with minimal toxicity and no significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide is its potent and selective inhibition of HDAC1 and HDAC3, which makes it a valuable tool for studying the role of these enzymes in gene regulation and disease pathogenesis. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One of the main limitations of this compound is its specificity for HDAC1 and HDAC3, which may limit its usefulness in studying other HDAC isoforms. In addition, this compound has been shown to have variable efficacy in different types of cancer cells, which may limit its clinical utility in cancer therapy.
未来方向
There are several future directions for research on 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, including:
1. The development of more potent and selective HDAC inhibitors that can target other HDAC isoforms and have broader therapeutic applications.
2. The identification of biomarkers that can predict the response of cancer cells to this compound and other HDAC inhibitors, which may help to personalize cancer therapy.
3. The investigation of the mechanisms by which this compound modulates immune responses and inflammation, which may lead to the development of new therapies for inflammatory disorders.
4. The exploration of the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity.
Conclusion
This compound is a potent and selective HDAC inhibitor that has been extensively studied for its potential use in cancer therapy and other areas of scientific research. Its mechanism of action involves the inhibition of HDAC1 and HDAC3, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves several steps, including the reaction of N-methylbenzenesulfonamide with 4-methylbenzyl bromide, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained by recrystallization and purification. This synthesis method has been described in detail in several scientific publications.
科学研究应用
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors and hematological malignancies. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in the treatment of other diseases, such as inflammatory disorders, neurodegenerative diseases, and viral infections.
属性
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl(methyl)amino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-24-16(21)19-11-9-18(10-12-19)15(20)13-17(2)25(22,23)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVRGVTMMETGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
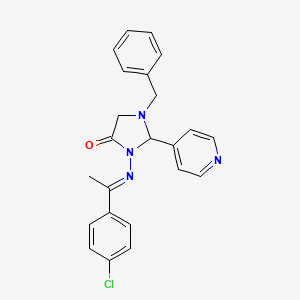

![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

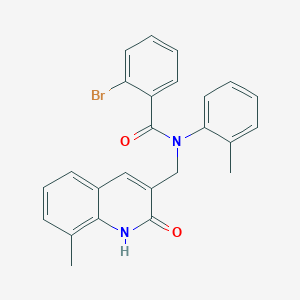
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)

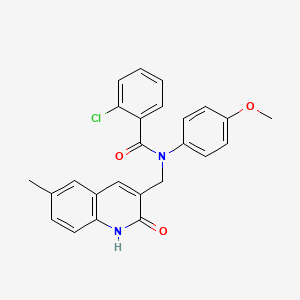
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
